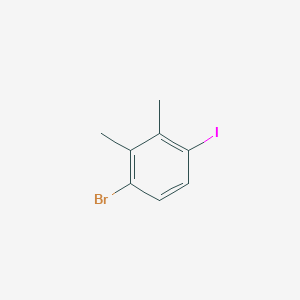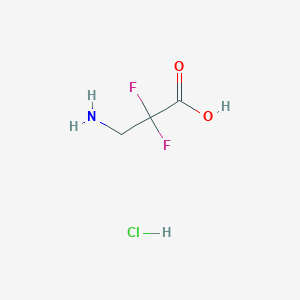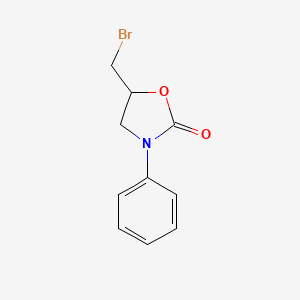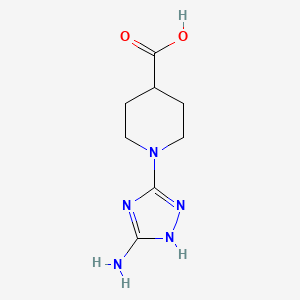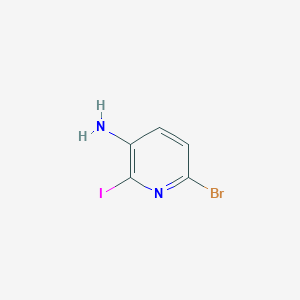
6-Bromo-2-iodopyridin-3-amine
Overview
Description
6-Bromo-2-iodopyridin-3-amine is a chemical compound with the CAS Number: 915006-52-9 and a molecular weight of 298.91 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula of 6-Bromo-2-iodopyridin-3-amine is C5H4BrIN2 . Unfortunately, the search results do not provide more detailed information about the molecular structure of this compound.Physical And Chemical Properties Analysis
6-Bromo-2-iodopyridin-3-amine is a solid substance with a molecular weight of 298.91 . It has a flash point of 173°C and a boiling point of 362.5±42.0°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Pharmacology
6-Bromo-2-iodopyridin-3-amine: has shown potential in pharmacological research due to its structural properties. It can act as a CYP1A2 inhibitor , which is significant since CYP1A2 enzymes metabolize various drugs in the body . Its high GI absorption and BBB permeant characteristics suggest it could be effective in drug delivery across the gastrointestinal tract and blood-brain barrier .
Material Science
In material science, this compound’s robust molecular structure, characterized by heavy atoms and halogen components, makes it a candidate for creating advanced materials. Its properties could be utilized in developing novel polymers or coatings that require specific molecular interactions .
Chemical Synthesis
6-Bromo-2-iodopyridin-3-amine: serves as a versatile building block in chemical synthesis. Its reactive halogen groups make it suitable for various coupling reactions , such as Suzuki and Sonogashira, which are pivotal in constructing complex organic molecules .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods and mass spectrometry. Its unique molecular weight and halogen presence allow for easy detection and quantification in complex mixtures .
Life Sciences
The compound’s ability to cross the blood-brain barrier and its inhibitory action on certain cytochrome P450 enzymes make it a valuable tool in neuroscience research . It could help in studying neuropharmacology and the metabolism of neuroactive compounds .
Chromatography Research
Given its solid physical form and stability under inert conditions, 6-Bromo-2-iodopyridin-3-amine can be used in developing chromatographic techniques . It could aid in the separation of substances based on their interaction with the compound under various temperature and pressure conditions .
Safety and Hazards
The safety information for 6-Bromo-2-iodopyridin-3-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to 6-Bromo-2-iodopyridin-3-amine .
properties
IUPAC Name |
6-bromo-2-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVBAENLXVNXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694835 | |
| Record name | 6-Bromo-2-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-iodopyridin-3-amine | |
CAS RN |
915006-52-9 | |
| Record name | 6-Bromo-2-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




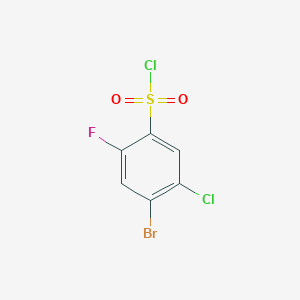

![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1524096.png)

